Diosmetinidin chloride

Description

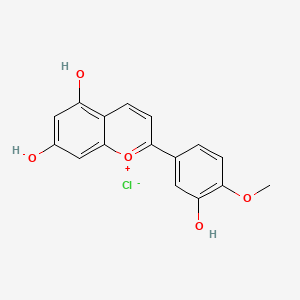

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5.ClH/c1-20-15-4-2-9(6-13(15)19)14-5-3-11-12(18)7-10(17)8-16(11)21-14;/h2-8H,1H3,(H2-,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYCUBGMFGOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564605 | |

| Record name | Diosmetinidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64670-94-6 | |

| Record name | 1-Benzopyrylium, 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64670-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosmetinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064670946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diosmetinidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOSMETINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL562AJ8JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diosmetinidin Chloride: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride, a synthetic flavonoid, belongs to the anthocyanidin class of organic compounds. Characterized by its flavylium ion core, it is distinguished by the specific hydroxylation and methoxylation pattern of its phenyl substituent. While not as extensively studied as some naturally occurring flavonoids, this compound and its derivatives are of interest to the scientific community for their potential biological activities, including the inhibition of enzymes such as CD38. This technical guide provides a comprehensive overview of the fundamental properties, chemical structure, and available experimental data for this compound.

Core Properties

The basic physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use and theoretical calculations.

| Property | Value | Reference |

| Chemical Name | 3',5,7-Trihydroxy-4'-methoxyflavylium chloride | [1] |

| Synonyms | This compound, Diosmetinidine | [1] |

| CAS Number | 64670-94-6 | [1] |

| Molecular Formula | C₁₆H₁₃ClO₅ | |

| Molecular Weight | 320.72 g/mol | [1] |

| Appearance | Powder | |

| Storage Temperature | -20°C or below |

Chemical Structure

This compound is an aromatic heterocyclic compound. The core of its structure is the 2-phenylchromenylium (flavylium) cation, which is a type of benzopyran. The substitution pattern on the A and B rings dictates its specific identity and properties.

The IUPAC name for the core cation is 2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol. The chloride anion balances the positive charge of the flavylium cation.

Structural Representations:

-

SMILES: COc1ccc(cc1O)c2[o+]c3cc(O)cc(O)c2cc3.[Cl-]

-

InChI: InChI=1S/C16H12O5.ClH/c1-20-15-4-2-9(6-13(15)19)14-5-3-11-12(18)7-10(17)8-16(11)21-14;/h2-8H,1H3,(H2-,17,18,19);1H

Experimental Protocols

Synthesis

The synthesis of this compound, like other flavylium salts, is typically achieved through an acid-catalyzed aldol condensation reaction.[2] This method involves the reaction of a substituted 2-hydroxybenzaldehyde with a substituted acetophenone, followed by cyclization to form the flavylium core.

General Experimental Workflow for Flavylium Salt Synthesis:

References

The Core Mechanism of Action of Diosmetinidin Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetinidin chloride, also known as Luteolinidin chloride, is a flavonoid belonging to the anthocyanidin class of plant-derived polyphenols. Emerging research has identified this compound as a potent inhibitor of the ectoenzyme CD38, a key regulator of intracellular nicotinamide adenine dinucleotide (NAD+) levels. This in-depth guide elucidates the mechanism of action of this compound, detailing its molecular target, signaling pathways, and physiological consequences. Quantitative data from key studies are presented, along with detailed experimental protocols and visual representations of the underlying biochemical processes to provide a comprehensive resource for researchers in pharmacology and drug development.

Primary Molecular Target: CD38

The principal mechanism of action of this compound is the direct inhibition of Cluster of Differentiation 38 (CD38). CD38 is a multifunctional enzyme located on the surface of various immune and non-immune cells. It possesses NAD+ glycohydrolase (NADase) activity, catalyzing the hydrolysis of NAD+ to nicotinamide and adenosine diphosphate-ribose (ADPR). This enzymatic activity is a major contributor to the decline of intracellular NAD+ levels, particularly during aging and in certain pathological conditions.

This compound acts as a noncompetitive inhibitor of CD38. This mode of inhibition signifies that it does not bind to the active site of the enzyme where NAD+ binds, but rather to an allosteric site. This binding event induces a conformational change in the enzyme, thereby reducing its catalytic efficiency without preventing substrate binding.

Quantitative Inhibition Data

The inhibitory potency of this compound against CD38 has been quantified in several studies. The following table summarizes the key inhibition constants.

| Parameter | Value | Species | Source |

| Ki (Inhibition Constant) | ~11 µM | Recombinant Human | [1] |

| IC50 (Half maximal Inhibitory Concentration) | <10 µM | Human | [2] |

Signaling Pathway of this compound

The inhibition of CD38 by this compound initiates a cascade of downstream events, primarily centered on the restoration of intracellular NAD+ pools. This, in turn, modulates the activity of NAD+-dependent enzymes, most notably sirtuins, and impacts cellular energy metabolism and redox balance.

Preservation of NAD(P)(H) Levels

By inhibiting the NAD+ consuming activity of CD38, this compound effectively increases the intracellular availability of NAD+ and its phosphorylated and reduced forms (NADP+, NADH, and NADPH). This preservation of the NAD(P)(H) pool is a cornerstone of its therapeutic potential.[3]

Activation of Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular homeostasis, including DNA repair, inflammation, and metabolic regulation. Their activity is directly linked to the availability of NAD+. By increasing intracellular NAD+ levels, this compound is hypothesized to indirectly activate sirtuins, such as SIRT1 and SIRT3. This activation can lead to the deacetylation of a wide range of protein targets, influencing gene expression and mitochondrial function.

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function

In the context of cardiovascular health, the preservation of NADPH is particularly significant for the function of endothelial nitric oxide synthase (eNOS). eNOS requires NADPH as a cofactor to produce nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. By preventing NADPH depletion, this compound supports eNOS activity, leading to improved endothelial function and protection against ischemia-reperfusion injury.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

CD38 Enzymatic Assay (Fluorescence-based)

This protocol describes a method to determine the inhibitory activity of this compound on CD38 using the fluorogenic substrate 1,N6-etheno-NAD+ (ε-NAD+).

Materials:

-

Recombinant human CD38 enzyme

-

This compound (test compound)

-

ε-NAD+ (substrate)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add 50 µL of assay buffer.

-

Add 2 µL of various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 µL of recombinant human CD38 enzyme solution to each well (except the no-enzyme control).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of ε-NAD+ solution to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Measurement of Intracellular NAD(P)(H) by HPLC

This protocol outlines a method for the quantitative analysis of NAD+, NADH, NADP+, and NADPH in cell or tissue extracts using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA) for extraction

-

Potassium carbonate (K2CO3) for neutralization

-

HPLC system with a C18 reverse-phase column

-

Mobile phase A: 100 mM potassium phosphate buffer, pH 6.0

-

Mobile phase B: 100 mM potassium phosphate buffer, pH 6.0, with 50% methanol

-

UV detector (260 nm)

-

NAD+, NADH, NADP+, and NADPH standards

Procedure:

-

Extraction: Homogenize cell or tissue samples in ice-cold 0.6 M PCA. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 3 M K2CO3. Centrifuge to remove the potassium perchlorate precipitate.

-

HPLC Analysis:

-

Inject the neutralized extract onto the C18 column.

-

Use a gradient elution program, starting with 100% mobile phase A and gradually increasing the percentage of mobile phase B to elute the nucleotides.

-

Monitor the absorbance at 260 nm.

-

-

Quantification: Identify and quantify the peaks corresponding to NAD+, NADH, NADP+, and NADPH by comparing their retention times and peak areas to those of the known standards.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the mechanism of action of this compound.

References

- 1. Magnolol and Luteolin Inhibition of α-Glucosidase Activity: Kinetics and Type of Interaction Detected by In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteolinidin Protects the Postischemic Heart through CD38 Inhibition with Preservation of NAD(P)(H) - PubMed [pubmed.ncbi.nlm.nih.gov]

Diosmetinidin Chloride: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetinidin chloride, a member of the 3-deoxyanthocyanidin class of flavonoids, is a molecule of growing interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and its parent compounds, along with detailed methodologies for its isolation and purification. Quantitative data from various studies are summarized, and a generalized experimental workflow is presented. Furthermore, a hypothesized signaling pathway is proposed based on the activity of the closely related flavone, diosmetin, offering potential avenues for future research into the mechanism of action of diosmetinidin.

Natural Sources of Diosmetinidin and Related Compounds

Diosmetinidin belongs to the class of 3-deoxyanthocyanidins, which are relatively rare in nature compared to other flavonoids. Other known sources of 3-deoxyanthocyanidins include various species of ferns , mosses , and certain varieties of sorghum (Sorghum bicolor) .[2][3] While diosmetinidin has not been explicitly quantified in these sources, they are known to contain structurally related 3-deoxyanthocyanidins like luteolinidin and apigeninidin. The presence of these related compounds suggests that these plants could be potential, yet unconfirmed, sources of diosmetinidin.

Quantitative Data on Related Compounds in Natural Sources

The following tables summarize the quantitative data for total anthocyanins, total 3-deoxyanthocyanidins, and specific related flavonoids in various natural sources. This information provides a valuable reference for estimating the potential yield of diosmetinidin from these sources.

Table 1: Total Anthocyanin and 3-Deoxyanthocyanidin Content in Various Plant Sources

| Plant Source | Plant Part | Compound Class | Concentration | Reference |

| Vaccinium myrtillus L. (Bilberry) | Fruit | Total Anthocyanins | 300-700 mg/100g fresh weight | |

| Sorghum bicolor (Red Sorghum) | Grain | Total 3-Deoxyanthocyanidins | 9.06 mg/g dry extract | [4] |

| Sorghum bicolor (Liaoza-48) | Grain | Total 3-Deoxyanthocyanidins | 0.33 mg/g | [5] |

Table 2: Content of Specific 3-Deoxyanthocyanidins in Sorghum bicolor

| Sorghum Cultivar | Compound | Concentration (µg/g) | Reference |

| Liaoza-48 | Apigeninidin | 329.64 | [5] |

| Liaoza-48 | Luteolinidin | 97.18 | [5] |

Isolation and Purification of this compound

A specific, standardized protocol for the isolation of this compound has not been extensively published. However, based on established methods for the extraction and purification of anthocyanidins and 3-deoxyanthocyanidins from plant materials, a general experimental workflow can be proposed.

Generalized Experimental Protocol

This protocol outlines a multi-step process for the isolation and purification of this compound from a plant source like Vaccinium myrtillus fruits.

Step 1: Extraction

-

Sample Preparation: Fresh or frozen plant material is homogenized into a fine powder, often under liquid nitrogen to prevent degradation.

-

Solvent Extraction: The powdered material is extracted with an acidified organic solvent. A common solvent system is methanol or ethanol containing a small percentage of hydrochloric acid (e.g., 1% HCl in methanol).[5] The acid helps to stabilize the flavylium ion structure of the anthocyanidins.

-

Extraction Conditions: The extraction is typically carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 130 minutes) with a defined solid-to-liquid ratio (e.g., 1:20 g/mL).[5] The process may be facilitated by methods such as ultrasonication or microwave-assisted extraction to improve efficiency.

Step 2: Hydrolysis (Optional but often necessary)

Since anthocyanidins often exist as glycosides (anthocyanins) in plants, an acid hydrolysis step is required to cleave the sugar moieties and yield the aglycone (anthocyanidin), in this case, diosmetinidin.

-

Acid Treatment: The crude extract is subjected to strong acid hydrolysis, for example, by heating with 2M HCl at 100°C for about an hour.

-

Extraction of Aglycones: After cooling, the anthocyanidins are extracted from the aqueous solution using a less polar solvent like ethyl acetate or amyl alcohol.

Step 3: Purification

-

Column Chromatography: The crude anthocyanidin extract is subjected to column chromatography for purification. Common stationary phases include Sephadex LH-20, Amberlite resins, or polyamide.

-

Elution: A gradient elution system with solvents such as ethanol, methanol, water, and acetic acid is used to separate the different anthocyanidins based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of this compound, preparative HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a gradient of acidified water and an organic solvent like methanol or acetonitrile. The eluent is monitored by a UV-Vis detector at the characteristic wavelength for anthocyanidins (around 520 nm).

-

Crystallization: The purified diosmetinidin fraction is collected, the solvent is evaporated, and the compound can be crystallized as the chloride salt.

Isolation Workflow Diagram

Caption: Generalized workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway

While the specific signaling pathways modulated by diosmetinidin have not been elucidated, the biological activities of the structurally similar flavone, diosmetin, have been investigated. Diosmetin has been shown to modulate key signaling pathways involved in cancer progression, including the induction of apoptosis and the inhibition of cell proliferation.[6] It has been reported to upregulate the tumor suppressor p53 and modulate the Akt/NF-κB signaling pathway.[2][3]

Based on this evidence, a hypothesized signaling pathway for diosmetinidin is presented below. It is plausible that diosmetinidin, due to its structural similarity to diosmetin, may exert its biological effects through similar molecular targets.

Hypothesized Diosmetinidin Signaling Pathway Diagram

Caption: Hypothesized signaling pathway of diosmetinidin based on diosmetin's activity.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in drug development. While Vaccinium myrtillus is a confirmed source, further investigation into other plants rich in 3-deoxyanthocyanidins, such as sorghum and various ferns, is warranted to identify more abundant and economically viable sources. The development of optimized and scalable isolation and purification protocols is crucial for obtaining sufficient quantities of pure this compound for preclinical and clinical studies. Furthermore, the elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for understanding its therapeutic potential. The hypothesized pathway presented here provides a starting point for such investigations. Future research should focus on confirming these interactions and exploring the full spectrum of diosmetinidin's biological activities.

References

- 1. High-performance liquid chromatography separation and purification of cacao (Theobroma cacao L.) procyanidins according to degree of polymerization using a diol stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diosmetin induces apoptosis by upregulating p53 via the TGF-β signal pathway in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diosmetin Attenuates Akt Signaling Pathway by Modulating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB)/Inducible Nitric Oxide Synthase (iNOS) in Streptozotocin (STZ)-Induced Diabetic Nephropathy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Composition and Antioxidant Profile of Sorghum (Sorghum bicolor (L.) Moench) and Pearl Millet (Pennisetum glaucum (L.) R.Br.) Grains Cultivated in the Far-North Region of Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China [mdpi.com]

- 6. Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Diosmetinidin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of Diosmetinidin chloride (3',5,7-Trihydroxy-4'-methoxyflavylium chloride), a naturally occurring 3-deoxyanthocyanidin. This document details the scientific principles and experimental methodologies for its production, catering to researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to this compound

Diosmetinidin is a member of the 3-deoxyanthocyanidin class of flavonoids, which are characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature confers increased stability to these pigments compared to their common anthocyanin counterparts. Diosmetinidin and related compounds are found in various plants, notably in sorghum (Sorghum bicolor), where they act as phytoalexins, defending the plant against pathogens. Beyond their role in plant biology, 3-deoxyanthocyanidins, including diosmetinidin, have garnered interest for their potential health benefits and applications as stable natural colorants.

Chemical Structure:

Diosmetinidin Chloride: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride, a member of the 3-deoxyanthocyanidin class of flavonoids, is a compound of increasing interest in biomedical research. Its structural similarity to other bioactive flavonoids, such as diosmetin, suggests potential applications in various therapeutic areas. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for advancing research and development efforts, from initial in vitro assays to formulation development.

This technical guide provides a comprehensive overview of the available solubility data for this compound and structurally related compounds. It also outlines a detailed experimental protocol for determining solubility and presents relevant biological pathways that may be modulated by this class of compounds.

Solubility of this compound and Related Anthocyanidins

| Compound | Solvent | Reported Solubility |

| Pelargonidin chloride | DMSO | ~1 mg/mL[1] |

| Ethanol | ~1 mg/mL[1] | |

| Dimethyl formamide | ~1 mg/mL[1] | |

| Methanol | Soluble (qualitative)[2] | |

| Cyanidin chloride | DMSO | ~16 mg/mL[3], ≥33.3 mg/mL[4][5][6] |

| Ethanol | ~16 mg/mL[3], ≥13.04 mg/mL[4][5][6] | |

| Water | ≥10.83 mg/mL (with gentle warming)[4][5][6] | |

| Dimethyl formamide (DMF) | ~25 mg/mL[3] | |

| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL[3] | |

| Cyanidin 3-O-glucoside (chloride) | DMSO | ~5 mg/mL[7] |

| Dimethyl formamide (DMF) | ~0.1 mg/mL[7] | |

| PBS (pH 7.2) | ~1 mg/mL[7] |

Note: The solubility of anthocyanins can be influenced by factors such as pH, temperature, and the presence of hydroxyl and methoxyl groups.[8][9] Generally, anthocyanins are water-soluble pigments.[8][10][11] Their polyphenolic structure also imparts some solubility in organic solvents like methanol and ethanol.[12]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in their specific experimental systems, the following protocol outlines a standard shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water, ethanol, methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of this compound in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental and biological processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: A generalized workflow for determining equilibrium solubility.

Caption: A potential signaling pathway modulated by diosmetinidin.

Biological Context: Potential Signaling Pathways

While direct studies on this compound are limited, research on the structurally similar flavonoid, diosmetin, has shed light on its potential mechanisms of action, particularly in cancer biology. Studies have shown that diosmetin can induce apoptosis in cancer cells through the modulation of signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway.

The TGF-β signaling cascade plays a critical role in regulating cell growth, differentiation, and apoptosis. In some cancer cells, diosmetin has been observed to upregulate the tumor suppressor protein p53 via the TGF-β pathway, ultimately leading to programmed cell death. Given the structural similarities, it is plausible that this compound may exert its biological effects through similar mechanisms. The diagram above illustrates a simplified representation of this potential pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound, drawing upon data from structurally related compounds. The detailed experimental protocol offers a practical framework for researchers to determine precise solubility values in their solvents of choice. Furthermore, the visualization of a potential signaling pathway provides a valuable starting point for investigating the molecular mechanisms underlying the biological activities of this promising flavonoid. As research on this compound continues, a comprehensive characterization of its physicochemical and biological properties will be essential for unlocking its full therapeutic potential.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Pelargonidin chloride | CAS:134-04-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. raybiotech.com [raybiotech.com]

- 6. glpbio.com [glpbio.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Anthocyanin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anthocyanins - Water-Soluble Plant Dyes - Cosmacon [cosmacon.de]

- 12. Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries | MDPI [mdpi.com]

An In-depth Technical Guide on the Potential Therapeutic Effects of Diosmetinidin Chloride

Disclaimer: Scientific literature explicitly detailing the therapeutic effects, mechanisms of action, and experimental protocols of Diosmetinidin chloride is exceptionally scarce. The information presented herein is a scientifically inferred guide based on its chemical classification as a flavonoid anthocyanidin, its documented activity as a CD38 inhibitor, and extensive research on the structurally similar and well-studied flavonoid, diosmetin. This document is intended to provide a foundational framework for researchers, scientists, and drug development professionals to explore the potential of this compound, rather than a definitive summary of established findings.

Introduction to this compound

This compound is a flavonoid, specifically an anthocyanidin, which are natural pigments responsible for the colors of many fruits and flowers.[1] Its chemical structure is 3',5,7-Trihydroxy-4'-methoxyflavylium chloride.[2] While direct biological studies are limited, a key piece of available information is its identification as an inhibitor of CD38, a multifunctional enzyme involved in calcium signaling and NAD+ metabolism.[1] This, combined with data from the closely related flavone diosmetin, suggests potential therapeutic applications in inflammatory diseases, metabolic disorders, and oncology.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64670-94-6 | [2] |

| Molecular Formula | C16H13O5Cl | [2] |

| Molecular Weight | 320.71 g/mol | [2] |

| Class | Flavonoid, Anthocyanidin | [2] |

| Known Activity | CD38 Inhibitor | [1] |

Potential Therapeutic Effect 1: Anti-Inflammatory Activity

The anti-inflammatory properties of flavonoids are well-documented. The structurally similar flavonoid, diosmetin, has been shown to exert potent anti-inflammatory effects in various experimental models.[3][4][5][6][7] It is plausible that this compound shares similar mechanisms of action.

Inferred Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on studies with diosmetin, the anti-inflammatory effects of this compound could be mediated through the downregulation of key signaling pathways, including NF-κB, MAPKs (ERK1/2, p38, JNK), and JAK/STAT.[3][5]

-

NF-κB Pathway: Inhibition of this pathway would lead to a decrease in the transcription and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][7]

-

MAPK Pathway: Suppression of ERK, p38, and JNK phosphorylation can block the signaling cascade that leads to the expression of inflammatory mediators.[5][6]

-

JAK/STAT Pathway: Inhibition of this pathway, particularly in response to cytokines like IL-4, can reduce macrophage activation and allergic inflammatory responses.[5]

Visualization: Potential Anti-Inflammatory Signaling Pathways

Caption: Inferred anti-inflammatory mechanism of this compound.

Quantitative Data from Diosmetin Studies (as a proxy)

The following table summarizes quantitative data from studies on diosmetin, which could serve as benchmarks for future studies on this compound.

| Parameter | Cell/Model System | Treatment | Result | Reference |

| Cytokine Production | TNF-α-stimulated MH7A cells | Diosmetin | Dose-dependent reduction in IL-1β, IL-6, IL-8 | [4] |

| NO Production | LPS-stimulated RAW 264.7 cells | Diosmetin | Inhibition of Nitric Oxide production | [5] |

| Gene Expression | DNCB-induced Atopic Dermatitis Mouse Model | Diosmetin | Decreased mRNA levels of TNF-α, IL-4, IL-1β in skin lesions | [5] |

Potential Therapeutic Effect 2: Metabolic Regulation and Cytoprotection via CD38 Inhibition

The identification of this compound as a CD38 inhibitor is a crucial starting point for defining its therapeutic potential.[1] CD38 is a primary consumer of cellular NAD+, a critical coenzyme in metabolic pathways. By inhibiting CD38, flavonoids can increase intracellular NAD+ levels, which in turn activates sirtuins like SIRT3, leading to beneficial downstream effects.[8][9]

Inferred Mechanism of Action: Modulation of the CD38/NAD+/SIRT3 Axis

-

CD38 Inhibition: this compound likely binds to the active site of CD38, preventing it from hydrolyzing NAD+ to ADP-ribose.[10]

-

NAD+ Preservation: This inhibition leads to an increase in the intracellular NAD+/NADH ratio.[8][11]

-

SIRT3 Activation: Elevated NAD+ levels allosterically activate SIRT3, a mitochondrial deacetylase.

-

Mitochondrial Protection: Active SIRT3 deacetylates and activates mitochondrial enzymes involved in antioxidant defense (e.g., SOD2, IDH2), reducing oxidative stress and improving mitochondrial function.[9][11] This mechanism is particularly relevant for conditions like diabetic kidney disease and ischemia-reperfusion injury.[11][12]

Visualization: CD38 Inhibition Workflow

Caption: Inferred mechanism of cytoprotection via CD38 inhibition.

Quantitative Data on Flavonoid-Mediated CD38 Inhibition

The following table includes data from studies on other flavonoids that inhibit CD38, providing a basis for what might be expected from this compound.

| Compound | System | Parameter | Result | Reference |

| Luteolinidin | Recombinant human CD38 | IC50 | <10 µM | [10] |

| Apigenin | A549 cell lysate | IC50 | ~25 µM | [8] |

| Apigenin | High-fat diet-fed mice | NAD+ levels (liver) | Significant increase vs. control | [8] |

| Apigenin | High-glucose treated HK-2 cells | NAD+/NADH ratio | Significant increase vs. control | [11] |

Proposed Experimental Protocols for Future Research

To validate the inferred therapeutic effects of this compound, the following experimental protocols, adapted from studies on diosmetin and other flavonoids, are proposed.

In Vitro Anti-Inflammatory Assays

-

Cell Culture: Use RAW 264.7 murine macrophages or human THP-1 monocytes.

-

Stimulation: Induce an inflammatory response using Lipopolysaccharide (LPS) (1 µg/mL).

-

Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before LPS stimulation.

-

Nitric Oxide (NO) Assay: Measure NO production in the culture supernatant using the Griess reagent assay.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling proteins, including p-p65 (NF-κB), p-ERK1/2, p-p38, and p-JNK (MAPKs).

CD38 Inhibition and NAD+ Metabolism Assay

-

Enzyme Inhibition Assay: Use recombinant human CD38 enzyme. Measure its NADase activity by monitoring the decrease in a fluorescent NAD+ analog (e.g., nicotinamide 1,N6-ethenoadenine dinucleotide) in the presence of varying concentrations of this compound to determine the IC50 value.

-

Intracellular NAD+ Measurement: Culture cells (e.g., HEK293, HK-2) and treat with this compound for 6-24 hours. Extract metabolites and quantify intracellular NAD+ and NADH levels using a colorimetric or fluorometric NAD/NADH assay kit.

-

SIRT3 Activity Assay: Isolate mitochondria from treated cells. Assess SIRT3 deacetylase activity using a fluorometric assay with a peptide substrate.

-

Acetylation Status of SIRT3 Targets: Use Western blotting to probe for the acetylation of known SIRT3 targets, such as SOD2 (at lysine 68) and IDH2.

In Vivo Model of Inflammation

-

Model: Use a dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice, as described in studies with diosmetin.[5]

-

Treatment: Administer this compound orally or topically to the mice.

-

Evaluation: Monitor dermatitis score, ear thickness, and epidermal/dermal thickness via histology. Analyze cytokine levels (TNF-α, IL-4) in skin tissue homogenates using ELISA or qPCR.[5][6] Use immunohistochemistry to assess the infiltration of immune cells like macrophages and mast cells.[5][6]

Conclusion and Future Directions

While direct evidence is currently lacking, the classification of this compound as a flavonoid and a CD38 inhibitor provides a strong rationale for its potential therapeutic efficacy in a range of disorders underpinned by inflammation and metabolic dysregulation. The proposed mechanisms, centered on the inhibition of pro-inflammatory signaling pathways and the modulation of the CD38/NAD+/SIRT3 axis, are based on robust data from closely related compounds.

Future research should focus on validating these hypotheses through the rigorous experimental protocols outlined above. Determining the precise IC50 values for cytokine inhibition and CD38 activity, elucidating its effects on NAD+ metabolism in various cell types, and evaluating its efficacy in preclinical animal models will be critical steps in translating the potential of this compound into a tangible therapeutic agent.

References

- 1. This compound CAS#: 64670-94-6 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Diosmetin exhibits anti-proliferative and anti-inflammatory effects on TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes through regulating the Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of natural flavonoid diosmetin in IL-4 and LPS-induced macrophage activation and atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of natural flavonoid diosmetin in IL-4 and LPS-induced macrophage activation and atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD38 inhibition by apigenin ameliorates mitochondrial oxidative stress through restoration of the intracellular NAD+/NADH ratio and Sirt3 activity in renal tubular cells in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids as inhibitors of human CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD38 inhibition by apigenin ameliorates mitochondrial oxidative stress through restoration of the intracellular NAD+/NADH ratio and Sirt3 activity in renal tubular cells in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Luteolinidin Protects the Postischemic Heart through CD38 Inhibition with Preservation of NAD(P)(H) - PubMed [pubmed.ncbi.nlm.nih.gov]

Diosmetinidin Chloride: A Technical Overview of its Antioxidant and Anti-inflammatory Potential

Disclaimer: Scientific literature extensively details the antioxidant and anti-inflammatory properties of diosmetin, a closely related flavonoid. However, specific research on the biological activities of diosmetinidin chloride is limited. This guide will primarily focus on the well-documented activities of diosmetin as a proxy, providing a comprehensive overview of its mechanisms of action, experimental data, and relevant signaling pathways. The structural similarity between the two compounds suggests that their biological activities may be comparable.

Introduction

This compound is an anthocyanidin, a subclass of flavonoids, characterized by its flavylium ion core.[1] Like other flavonoids, it is investigated for its potential health benefits, particularly its antioxidant and anti-inflammatory effects. Its aglycone form, diosmetin, has been the subject of numerous studies, demonstrating significant potential in mitigating oxidative stress and inflammatory responses.[2][3] This technical guide provides an in-depth summary of the current understanding of the antioxidant and anti-inflammatory activities of diosmetin, which can serve as a valuable reference for researchers and drug development professionals exploring the therapeutic potential of this compound.

Antioxidant Activity

The antioxidant properties of flavonoids like diosmetin are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant enzyme systems.

Quantitative Antioxidant Data

The antioxidant capacity of diosmetin has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound.

| Antioxidant Assay | Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Diosmetin | Data not available | |

| ABTS Radical Scavenging | Diosmetin | Data not available | |

| Superoxide Anion Scavenging | Diosmetin | Data not available | |

| Hydroxyl Radical Scavenging | Diosmetin | Data not available |

Note: While numerous studies confirm the antioxidant activity of diosmetin, specific IC50 values from standardized assays are not consistently reported in the available literature.

Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of the test compound (diosmetin) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

-

The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS radical solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance.

-

Various concentrations of the test compound are added to the ABTS radical solution.

-

The absorbance is measured at a specific wavelength (e.g., 734 nm) after a defined incubation period.

-

The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Signaling Pathways in Antioxidant Activity

The antioxidant effects of diosmetin are also mediated through the modulation of intracellular signaling pathways, particularly the Nrf2/ARE pathway.

Figure 1: Diosmetin's role in the Nrf2/ARE antioxidant pathway.

Anti-inflammatory Activity

Diosmetin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of diosmetin is often quantified by its ability to inhibit the production of inflammatory markers such as nitric oxide (NO), prostaglandins, and various cytokines.

| Inflammatory Marker | Cell/Animal Model | Treatment | Inhibition/Reduction | Reference |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Diosmetin | Dose-dependent inhibition | [4] |

| Prostaglandin E2 (PGE2) | LPS-stimulated human skin fibroblasts | Diosmetin | Significant reduction | [5] |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Diosmetin | Dose-dependent inhibition | [5] |

| IL-6 | LPS-stimulated human skin fibroblasts | Diosmetin | Significant reduction | [5] |

| IL-1β | LPS-stimulated human skin fibroblasts | Diosmetin | Significant reduction | [5] |

Experimental Protocols

3.2.1. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cells are pre-treated with various concentrations of diosmetin for a specific duration.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated.

3.2.2. Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a widely used method to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

-

A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Samples (cell culture supernatants) and standards are added to the wells.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate for the enzyme is added, leading to a color change.

-

The absorbance is measured, and the concentration of the cytokine in the samples is determined by comparison with the standard curve.

Signaling Pathways in Anti-inflammatory Activity

Diosmetin exerts its anti-inflammatory effects by modulating several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Figure 2: Diosmetin's inhibitory effect on NF-κB and MAPK pathways.

Conclusion

The available scientific evidence strongly supports the potent antioxidant and anti-inflammatory activities of diosmetin. Its ability to scavenge free radicals, enhance endogenous antioxidant defenses, and inhibit key pro-inflammatory signaling pathways like NF-κB and MAPK, underscores its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. While direct evidence for this compound is currently sparse, the extensive data on diosmetin provides a solid foundation for future research into this promising natural compound. Further studies are warranted to elucidate the specific activities and mechanisms of this compound and to evaluate its potential for clinical applications.

References

- 1. Diosmetin exhibits anti-proliferative and anti-inflammatory effects on TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes through regulating the Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diosmetin as a promising natural therapeutic agent: In vivo, in vitro mechanisms, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of Diosmetinidin Chloride: A Data-Driven Approach Based on the Closely Related Flavonoid, Diosmetin

Introduction

Diosmetinidin chloride, a member of the flavonoid class of natural compounds, is structurally related to diosmetin. Flavonoids have garnered significant interest in oncological research due to their potential anti-cancer properties. Diosmetin, in particular, has demonstrated cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide outlines the established protocols for assessing the in vitro cytotoxicity of diosmetin, presents a summary of key quantitative findings, and visualizes the pertinent molecular pathways. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to design and execute preliminary cytotoxicity screenings for this compound.

Quantitative Cytotoxicity Data for Diosmetin

The cytotoxic effects of diosmetin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological processes, is a key metric in these studies. The following table summarizes the reported IC50 values for diosmetin in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~30 | 24 | MTT |

| MDA-MB-468 | Breast Adenocarcinoma | ~10 | 48 | Not Specified |

| HCT116 | Colorectal Cancer | Not specified | Not specified | MTT |

| HT29 | Colorectal Cancer | Not specified | Not specified | MTT |

| LNCaP | Prostate Cancer | 5-80 (Dose-dependent reduction in viability) | 24, 48, 72 | MTT |

| PC-3 | Prostate Cancer | 5-80 (Dose-dependent reduction in viability) | 24, 48, 72 | MTT |

| NSCLC Cells | Non-Small Cell Lung Cancer | Not specified | Not specified | MTT |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of flavonoids like diosmetin.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), HCT116 (colorectal), and PC-3 (prostate) are commonly used.

-

Culture Medium: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Diosmetin (or this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

-

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat cells with varying concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways implicated in the cytotoxic effects of diosmetin.

Conclusion and Future Directions

The available evidence strongly suggests that diosmetin possesses significant cytotoxic activity against a range of cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest. The experimental protocols and mechanistic insights detailed in this guide provide a solid foundation for conducting preliminary cytotoxicity screening of the related compound, this compound.

Future research should focus on directly evaluating the cytotoxic effects of this compound on various cancer cell lines. It will be crucial to determine its IC50 values, elucidate its precise mechanism of action, and explore its potential synergistic effects with existing chemotherapeutic agents. The methodologies and pathways described herein for diosmetin offer a logical and data-driven starting point for these investigations.

A Technical Guide to the Biological Activity of 3',5,7-Trihydroxy-4'-methoxyflavylium Chloride and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 3',5,7-Trihydroxy-4'-methoxyflavylium chloride is limited in publicly available scientific literature. This guide will focus on the well-documented activities of its aglycone, 3',5,7-Trihydroxy-4'-methoxyflavone (also known as Kaempferide), and the closely related, extensively studied flavonoid, Kaempferol (3,4',5,7-tetrahydroxyflavone). The biological activities of these related compounds provide a strong indication of the potential therapeutic properties of 3',5,7-Trihydroxy-4'-methoxyflavylium chloride.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health.[1] Among these, flavones and flavonols are of particular interest due to their potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] 3',5,7-Trihydroxy-4'-methoxyflavylium chloride belongs to the anthocyanidin class of flavonoids. While specific research on this compound is sparse, its structural similarity to Kaempferol and its glycosides allows for informed predictions of its biological potential.[2][4] This document provides a comprehensive overview of the known biological activities of these closely related flavonoids, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Antioxidant Activity

The antioxidant capacity of flavonoids like Kaempferol is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][5] This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[6]

Quantitative Antioxidant Data

The antioxidant efficacy of Kaempferol has been quantified using various in vitro assays. The following table summarizes key findings.

| Compound | Assay | IC50 / EC50 Value | Reference |

| Kaempferol | DPPH Radical Scavenging | 0.004349 mg/mL | [7] |

| Kaempferol | DPPH Radical Scavenging | IC50: 2.86 µM | [7] |

| Kaempferol | ABTS Radical Scavenging | - | [8] |

| Kaempferol Microemulsion | DPPH Radical Scavenging | IC50: 49.64 µg/mL | [9] |

| Kaempferol Microemulsion | Nitric Oxide Radical Scavenging | >100 µg/mL (over 40% inhibition) | [9] |

Experimental Protocols for Antioxidant Assays

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to light yellow, which can be measured spectrophotometrically.[9]

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in ethanol.

-

Prepare various concentrations of the test compound (e.g., Kaempferol) in a suitable solvent (20-100 µg/mL).[9]

-

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 1 mL of the test compound solution at varying concentrations.[9]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[7][9]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7][9]

-

A control is prepared with the solvent and DPPH solution.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Preparation of ABTS•+ Solution:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.[5] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

-

Assay Procedure:

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Add a small volume of the test compound (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).[8]

-

Incubate the mixture at room temperature for a short period (e.g., 5 minutes).[8]

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The scavenging capacity is calculated similarly to the DPPH assay.

-

Antioxidant Mechanism Workflow

Caption: General mechanism of flavonoid antioxidant activity.

Anti-inflammatory Activity

Kaempferol exhibits potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[6][10]

Quantitative Anti-inflammatory Data

| Cell Line | Inflammatory Stimulus | Measured Mediator | Compound | Concentration | % Inhibition / Effect | Reference |

| BV2 Microglia | LPS | Nitric Oxide (NO) | Kaempferol-3-O-β-d-glucuronate (K3G) | 25-50 µM | Inhibition of LPS-induced release | [11] |

| BV2 Microglia | LPS | IL-6 | K3G | 25-50 µM | Inhibition of LPS-induced release | [11] |

| BV2 Microglia | LPS | TNF-α | K3G | 25-50 µM | Inhibition of LPS-induced release | [11] |

| RAW264.7 | LPS | iNOS, COX-2 | Kaempferol | - | Downregulation of expression | [12] |

| RAW264.7 | LPS | TNF-α, IL-1β | Kaempferol | - | Reduction in levels | [10] |

Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Cell Culture:

-

Culture RAW264.7 or BV2 microglial cells in appropriate media until they reach 80-90% confluency.

-

-

Treatment:

-

Griess Assay for Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis:

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration in the samples.

-

The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

-

Anti-inflammatory Signaling Pathway

Caption: Kaempferol's inhibition of the NF-κB and MAPK signaling pathways.[12]

Anticancer Activity

Kaempferol has demonstrated significant anticancer potential across various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][13]

Quantitative Anticancer Data (IC50 Values)

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| MCF-7 | Breast Cancer | Kaempferol | 20, 40, 80 µM (Caused 26.3%, 49.7%, 77.3% growth inhibition respectively) | [14] |

| HepG2 | Liver Cancer | Kaempferol | - (Dose-dependent suppression) | [13] |

| SNU-213, Panc-1 | Pancreatic Cancer | Kaempferol | - (Dose-dependent suppression) | [13] |

| HL-60, NB4 | Leukemia | Kaempferol | - (Dose-dependent viability reduction) | [13] |

| C6, A172 | Brain Cancer (Glioma) | Kaempferol | - (Suppressed growth and migration) | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound (e.g., Kaempferol at 20, 40, 80 µM) for a defined period (e.g., 24 hours).[14]

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Apoptosis Induction Pathway

Caption: Kaempferol-induced intrinsic apoptosis pathway.[14][15]

Conclusion

While direct evidence for the biological activity of 3',5,7-Trihydroxy-4'-methoxyflavylium chloride is still emerging, the extensive research on its close structural analogs, particularly Kaempferol, provides a robust framework for predicting its therapeutic potential. The data strongly suggest that this class of flavonoids possesses significant antioxidant, anti-inflammatory, and anticancer properties. The detailed protocols and mechanistic pathways outlined in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic utility of these promising natural compounds. Further investigation into 3',5,7-Trihydroxy-4'-methoxyflavylium chloride is warranted to confirm and delineate its specific biological activities and mechanisms of action.

References

- 1. 3,5,7-Trihydroxy-4'-methoxyflavone | 491-54-3 | FT66491 [biosynth.com]

- 2. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijsit.com [ijsit.com]

- 5. Antioxidant vs. Prooxidant Properties of the Flavonoid, Kaempferol, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admaconcology.com [admaconcology.com]

- 14. KAEMPFEROL, A FLAVONOID COMPOUND FROM GYNURA MEDICA INDUCED APOPTOSIS AND GROWTH INHIBITION IN MCF-7 BREAST CANCER CELL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

Diosmetinidin Chloride: A Technical Guide for Research Professionals

For Academic and Laboratory Research Use Only. Not for Human or Veterinary Use.

Introduction

Diosmetinidin chloride, a member of the flavonoid family and classified as a 3-deoxyanthocyanidin, is a specialized chemical compound intended for academic and laboratory research. Its structural similarity to other well-researched flavonoids, particularly diosmetin, suggests a range of potential biological activities. This technical guide provides an in-depth overview of this compound, including its chemical properties, potential mechanisms of action, and detailed experimental protocols for its investigation.

Chemical and Physical Properties

This compound is a solid powder with a high degree of purity, making it suitable as an analytical standard for quantitative analysis.[1] Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol chloride | [2] |

| Synonyms | 3',5,7-Trihydroxy-4'-methoxyflavylium chloride, Diosmetinidine | [1] |

| CAS Number | 64670-94-6 | [1] |

| Molecular Formula | C₁₆H₁₃O₅Cl | [1] |

| Molecular Weight | 320.71 g/mol | [1] |

| Purity | ≥97% (HPLC) | [1] |

| Appearance | Powder | [1] |

| Storage | Store at -20°C in a dry, dark place. |

Mechanism of Action: CD38 Inhibition

A primary putative mechanism of action for this compound is the inhibition of the ectoenzyme CD38.[3][4][5] CD38 is a key regulator of intracellular nicotinamide adenine dinucleotide (NAD+) levels. By inhibiting CD38's NADase activity, compounds like this compound can increase intracellular NAD+ concentrations. This has significant downstream effects on cellular metabolism and signaling pathways, as NAD+ is a critical cofactor for sirtuins and PARPs, enzymes involved in DNA repair, stress response, and inflammation. The inhibition of CD38 by other flavonoids, such as apigenin and quercetin, has been shown to protect against metabolic syndrome and age-related NAD+ decline.[4][6]

Potential Biological Activities

Based on studies of the structurally similar flavonoid diosmetin, this compound is hypothesized to possess anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Effects

Diosmetin has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[7][8] It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various cell models.[9][10] For instance, in a study on rheumatoid arthritis fibroblast-like synoviocytes, diosmetin inhibited TNF-α-induced proliferation and production of inflammatory mediators.[9]

Anti-Cancer Activity

Research on diosmetin suggests potential anti-cancer activities, including the induction of apoptosis and cell cycle arrest in cancer cell lines.[11][12][13] In human breast cancer cells (MDA-MB-231), diosmetin was found to induce apoptosis through a mitochondria-mediated intrinsic pathway and to increase the production of reactive oxygen species (ROS).[11] Furthermore, diosmetin has been observed to enhance the efficacy of chemotherapeutic agents like paclitaxel in non-small cell lung cancer cells.[14] Studies on other 3-deoxyanthocyanidins have also demonstrated cytotoxicity against human cancer cells.[15]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

CD38 Inhibition Assay

This protocol is adapted from established fluorescence-based assays for CD38 activity.

Objective: To determine the inhibitory effect of this compound on the NADase activity of CD38.

Materials:

-

Recombinant human CD38 enzyme

-

This compound

-

1,N⁶-etheno-NAD (ε-NAD) as a fluorescent substrate

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In the wells of the microplate, add the assay buffer.

-

Add varying concentrations of this compound to the test wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add the recombinant CD38 enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the ε-NAD substrate to all wells.

-

Immediately measure the fluorescence at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

-

Monitor the fluorescence kinetically for 30-60 minutes.

-

Calculate the rate of reaction for each concentration and determine the IC₅₀ value of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

Objective: To evaluate the effect of this compound on the viability of a specific cell line (e.g., a cancer cell line).

Materials:

-

Selected cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Gently agitate the plate to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antioxidant Activity (DPPH Assay)

This is a common and straightforward assay to measure the free radical scavenging activity of a compound.

Objective: To determine the antioxidant potential of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

In a 96-well plate, add different concentrations of this compound to the wells. Include a methanol blank and a positive control.

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from the described experimental protocols. Researchers should generate their own data for specific experimental conditions.

| Assay | Parameter | Hypothetical Value |

| CD38 Inhibition | IC₅₀ (NADase activity) | 1-10 µM |

| Cell Viability (MDA-MB-231) | IC₅₀ (48h) | 20-50 µM |

| Antioxidant Activity (DPPH) | IC₅₀ (Scavenging) | 5-25 µM |

Conclusion

This compound is a promising research compound, particularly for investigations into NAD+ metabolism, inflammation, and cancer biology. Its likely role as a CD38 inhibitor provides a strong rationale for its study in these areas. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this flavonoid. As with all research chemicals, appropriate safety precautions should be taken, and all experiments should be conducted in a controlled laboratory setting.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. GSRS [precision.fda.gov]

- 3. The NADase CD38 is a central regulator in gouty inflammation and a novel druggable therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid apigenin is an inhibitor of the NAD+ ase CD38: implications for cellular NAD+ metabolism, protein acetylation, and treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NADase CD38 is a central regulator in gouty inflammation and a novel druggable therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diosmetin exerts anti-oxidative, anti-inflammatory and anti-apoptotic effects to protect against endotoxin-induced acute hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models [mdpi.com]